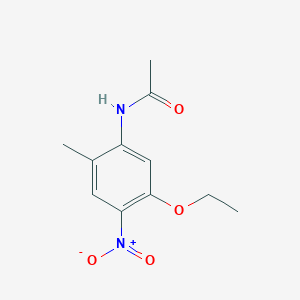
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is an organic compound with the molecular formula C11H14N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 5-ethoxy-2-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- typically involves the reaction of 5-ethoxy-2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-ethoxy-2-methyl-4-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst such as pyridine, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-ethoxy-2-methyl-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-ethoxy-2-methyl-4-nitrobenzoic acid and ammonia.
Scientific Research Applications
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl): Similar structure but lacks the ethoxy and methyl groups.
N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methyl group.
N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but lacks the ethoxy group.
Uniqueness
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
361162-91-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11-6-9(12-8(3)14)7(2)5-10(11)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |
InChI Key |
GSHLQFIKUFARRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


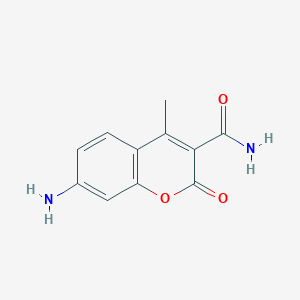

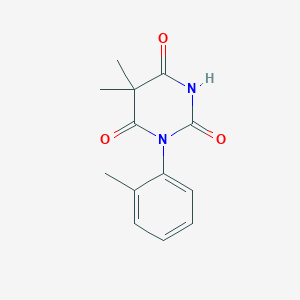
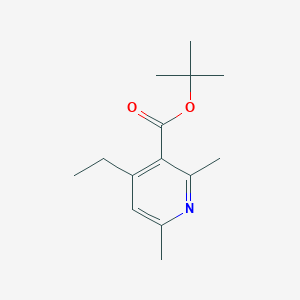
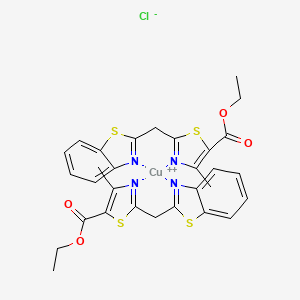
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
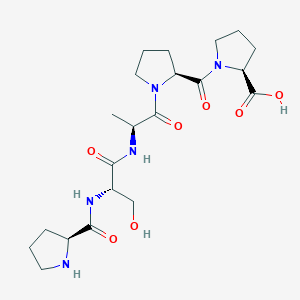
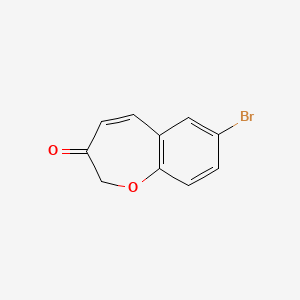
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

